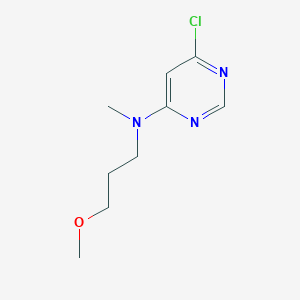
N,N'-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of (1R,2S)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Rel-(1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific stereochemistry and the presence of methyl groups on the benzene rings. This configuration can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C20H26N2O4S2 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
4-methyl-N-[(1R,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20+ |
Clave InChI |
FIAAGQKYVFEMGC-BGYRXZFFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
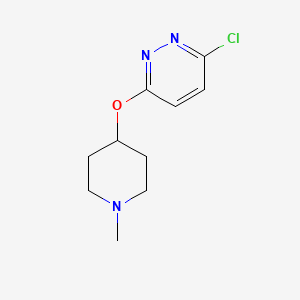

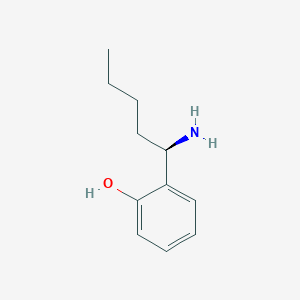


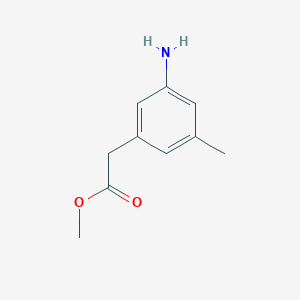
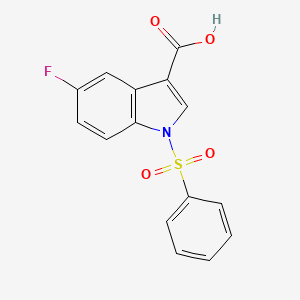
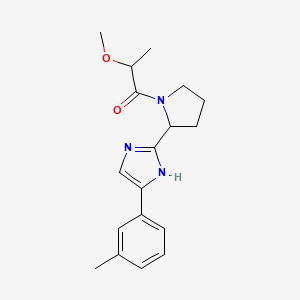
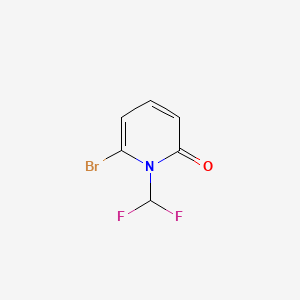
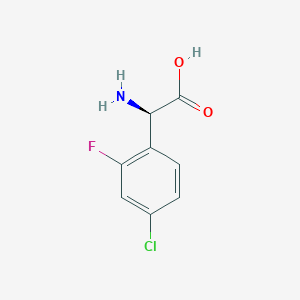

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
